6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(methylthio)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-methylsulfanyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS3/c1-5-12-13-9(17-5)16-4-6-3-7(14)11-8(10-6)15-2/h3H,4H2,1-2H3,(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLOYVNIZHNEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects.
Mode of Action
It is known that the 1,3,4-thiadiazole moiety is a key structural feature in many bioactive compounds. The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability.
Biochemical Pathways
Compounds containing a 1,3,4-thiadiazole moiety have been reported to interact with various biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
The presence of the 1,3,4-thiadiazole moiety and the =n-c-s- moiety in the compound’s structure may contribute to its pharmacokinetic properties, including its bioavailability.
Biochemical Analysis
Biochemical Properties
6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(methylthio)pyrimidin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as glutaminase, which is involved in the metabolism of glutamine. By inhibiting glutaminase, this compound can disrupt the production of glutathione, a critical antioxidant in cells. Additionally, this compound interacts with other biomolecules, such as thiol-containing proteins, through the formation of disulfide bonds, which can alter their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. By modulating the levels of reactive oxygen species (ROS) and affecting the expression of genes related to cell survival and death, this compound can induce apoptosis in cancer cells. Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This inhibition leads to a decrease in the production of glutathione, thereby increasing oxidative stress within the cell. Additionally, this compound can form disulfide bonds with thiol-containing proteins, altering their structure and function. These interactions result in the modulation of various cellular pathways, ultimately leading to cell death in certain contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but it can degrade when exposed to light and heat. Over time, the degradation products of this compound may accumulate, potentially altering its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and chronic inhibition of metabolic enzymes, resulting in long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing tumor growth and enhancing immune response. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which adverse effects become more pronounced.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound interacts with enzymes such as glutaminase and thiol-containing proteins, affecting their activity and altering metabolic flux. The inhibition of glutaminase by this compound leads to a decrease in glutamate and glutathione levels, impacting cellular redox balance and metabolic homeostasis. Additionally, this compound can influence the levels of other metabolites, such as reactive oxygen species and intermediates of the tricarboxylic acid cycle.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The interaction with binding proteins can influence its localization and accumulation within specific tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with metabolic enzymes and thiol-containing proteins. Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. The subcellular localization of this compound can influence its ability to modulate cellular pathways and exert its biological effects.
Biological Activity
6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(methylthio)pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H12N4S3
- Molecular Weight : 328.42 g/mol
- CAS Number : 1172920-62-5
1. Inhibition of Monoamine Oxidase (MAO)
Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.
- Mechanism of Action : The compound acts as a reversible and competitive inhibitor of the MAO-A isoform. This inhibition is significant as it can influence mood and neurological conditions.
- In Vitro Studies : In a study where various derivatives were tested for MAO-A inhibitory activity, the compound demonstrated an IC50 value indicating potent inhibition at low concentrations (e.g., IC50 = 0.060 ± 0.002 μM for a closely related derivative) .
| Compound | IC50 Value (μM) | Type of Inhibition |
|---|---|---|
| 6b | 0.060 ± 0.002 | Reversible |
| Moclobemide | 0.031 ± 0.005 | Reversible |
| Clorgyline | 0.088 ± 0.002 | Irreversible |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
- Biofilm Dispersal Agents : It has shown effectiveness in disrupting biofilms formed by both Gram-positive and Gram-negative bacteria, which is crucial in treating chronic infections.
- Minimum Inhibitory Concentration (MIC) : The BIC50 values for biofilm inhibition ranged from 17 to 40 µg/mL across different strains, indicating its potential as a therapeutic agent against biofilm-associated infections .
| Pathogen | BIC50 (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
3. Cytotoxicity and Selectivity
In vivo studies using model organisms have shown that while the compound exhibits antimicrobial effects, it also maintains a favorable toxicity profile.
- Toxicity Assessment : In Galleria mellonella models, the compound demonstrated low toxicity while effectively reducing infection severity .
Case Study 1: MAO Inhibition and Neurological Effects
A recent investigation into the neurological effects of MAO inhibitors revealed that compounds similar to this compound could potentially alleviate symptoms in models of depression by increasing levels of serotonin and norepinephrine through MAO inhibition .
Case Study 2: Antimicrobial Efficacy Against Biofilms
Another study focused on the efficacy of this compound against biofilms formed by pathogenic bacteria. The results indicated that treatment with the compound significantly reduced biofilm density and viability compared to untreated controls, showcasing its potential as a therapeutic agent in chronic infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrimidin-4(3H)-one scaffold is a versatile pharmacophore, and modifications at positions 2 and 6 significantly alter physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Structural Analogues with Pyrimidin-4(3H)-one Core
Substituent Effects on Bioactivity
- Thiadiazole vs. Isoxazole: Compounds like 6-(5-methylisoxazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 2098095-99-7) replace the thiadiazole with an isoxazole.
- Thioether vs. Alkyl Chains : The cyclohexylmethyl group in 6-(cyclohexylmethyl)-5-ethyl-2-(((5-(4-(methylthio)phenyl)-1H-pyrazol-3-yl)methyl)thio)pyrimidin-4(3H)-one (I-12, MW: 455.19) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Stability and Metabolic Considerations
- The methylthio group at position 2 is common across analogues (e.g., 6-amino-2-(methylthio)pyrimidin-4(3H)-one, CAS: 1074-41-5) and may confer resistance to oxidative metabolism compared to hydroxyl or amino groups .
- The thiadiazole-thioether in the target compound could enhance stability via π-stacking interactions, as seen in benzo-fused triazepine derivatives () .
Preparation Methods
Synthesis of 5-Methyl-1,3,4-thiadiazole-2-thiol
The thiadiazole moiety is typically synthesized via cyclization of thiosemicarbazide derivatives.
- Route :
- Conditions :
Preparation of 2-(Methylthio)pyrimidin-4(3H)-one Core
The pyrimidine scaffold is constructed via cyclocondensation or functionalization of pre-existing pyrimidine derivatives.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Methylation reagent | CH₃I, K₂CO₃ | |
| Solvent | DMF or acetone | |
| Yield | 65–80% |
Thioether Coupling Reaction
The final step involves nucleophilic substitution between the chloromethylpyrimidine and 5-methyl-1,3,4-thiadiazole-2-thiol.
- Procedure :
- Optimization :
- Molar ratio : 1:1.2 (pyrimidine:thiadiazole)
- Temperature : 60–70°C
- Time : 6–8 hours
- Yield : 55–70%.
Characterization and Validation
- Spectroscopic Data :
- Purity : Confirmed via HPLC (>95%).
Alternative Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for intermediate steps:
- Example : Cyclization of thiosemicarbazides to thiadiazoles using microwave irradiation (3–5 minutes vs. 4–6 hours conventionally).
- Yield Improvement : 90–98% for hydrazide intermediates.
Q & A
Q. What are the standard synthetic routes for preparing 6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(methylthio)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via alkylation of thiol-containing intermediates. For example, methylation of a pyrimidinone precursor (e.g., 6-methyl-2-thiopyrimidin-4(3H)-one) can be achieved using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃ in ethanol or MeONa in methanol). Yields exceeding 90% are reported with both reagents, though reaction time and temperature may vary. Optimization should focus on solvent polarity, catalyst loading, and purification steps (e.g., recrystallization from ethanol or DMF) .
- Key Data :
| Reagent | Solvent | Base | Yield (%) |
|---|---|---|---|
| Dimethyl sulfate | EtOH | K₂CO₃ | >90 |
| Methyl iodide | MeOH | MeONa | >90 |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : To verify substituent positions (e.g., methylthio groups at C2 and C6). For example, thioether protons typically appear at δ 2.5–3.5 ppm.
- Mass Spectrometry (EI-MS) : To confirm molecular mass (e.g., [M+1]⁺ peaks).
- Elemental Analysis : To validate C, H, N, S content within ±0.3% of theoretical values.
- Melting Point : Sharp, reproducible melting points indicate purity .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Initial screening should involve:
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.
- Enzyme Inhibition Studies : Target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates.
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
Positive controls (e.g., ciprofloxacin for antimicrobials) and dose-response curves are critical .
Advanced Research Questions
Q. What strategies resolve contradictions in synthesis yields when scaling up reactions?
- Methodological Answer : Discrepancies in scaled-up yields often arise from inefficient mixing or exothermic reactions. Mitigation strategies include:
Q. How do structural modifications (e.g., aryl substitutions) impact biological activity?
- Methodological Answer : Conduct a Structure-Activity Relationship (SAR) study:
Derivative Synthesis : Replace the 5-methyl-1,3,4-thiadiazole moiety with other heterocycles (e.g., triazoles, oxadiazoles) .
Biological Testing : Compare IC₅₀ values across derivatives. For example, fluorophenyl substituents may enhance antimicrobial activity by 2–3-fold .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) .
Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Use a combination of:
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- X-ray Crystallography : Resolve co-crystal structures with the target enzyme (e.g., PDB deposition).
For example, pyrimidinone derivatives have shown competitive inhibition of bacterial DNA gyrase with Ki values <10 µM .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer : Stability discrepancies may stem from solvent choice or impurity profiles. Design experiments to:
- pH-Varied Stability Tests : Incubate the compound in buffers (pH 1–7) at 37°C for 24 hours, monitoring degradation via HPLC.
- Impurity Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of thioether bonds).
- Comparative Studies : Cross-reference with structurally similar compounds (e.g., 6-(3-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one) to isolate instability factors .
Methodological Best Practices
- Synthesis Reproducibility : Always report solvent grades, reaction atmosphere (N₂/air), and purification methods (e.g., column chromatography vs. recrystallization).
- Biological Assays : Include negative controls (DMSO vehicle) and validate results across ≥3 independent replicates.
- Computational Validation : Cross-check docking results with mutagenesis data (e.g., alanine scanning of binding pockets) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
